molecular formula C8H18Cl2N2 B1383739 1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride CAS No. 2060007-87-4

1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride

Cat. No.: B1383739
CAS No.: 2060007-87-4
M. Wt: 213.15 g/mol
InChI Key: MXUFUTBTENLVEL-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride is a chemically stable amine salt of a bridged bicyclic structure that serves as a valuable synthetic intermediate and molecular scaffold in pharmaceutical research and development. This high-purity compound is characterized by its rigid, three-dimensional bicyclic framework containing a bridgehead nitrogen atom and a primary amine functional group, making it particularly valuable for constructing complex molecular architectures in medicinal chemistry . The dihydrochloride salt form enhances the compound's stability and solubility, facilitating its handling in various experimental conditions. While specific biological activity data for this exact compound may be limited in current scientific literature, structurally related azabicyclo[3.3.1]nonane derivatives have demonstrated significant potential in drug discovery programs, particularly as privileged scaffolds for central nervous system (CNS) targets, neurotransmitter receptor modulators, and enzyme inhibitors . Researchers utilize this compound primarily as a versatile building block for the synthesis of more complex molecules, exploring structure-activity relationships, and developing novel pharmacophores across multiple therapeutic areas. The compound's predicted physicochemical properties, including a monoisotopic mass of 140.1308 g/mol and characteristic collision cross-section values (CCS: 130.7 Ų for [M+H] + as determined by LC-MS analysis), provide valuable analytical parameters for identification and characterization in research applications . This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate handling procedures when working with this chemical compound.

Properties

IUPAC Name

1-azabicyclo[3.3.1]nonan-5-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c9-8-3-1-5-10(7-8)6-2-4-8;;/h1-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUFUTBTENLVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C1)C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060007-87-4
Record name 1-azabicyclo[3.3.1]nonan-5-amine dihydrochloride
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Preparation Methods

Radical C-Carbonylation Method

One synthetic approach involves radical C-carbonylation reactions that build the bicyclic amine structure by introducing a carbonyl group followed by amination steps. This method enables the formation of the bicyclic framework with the nitrogen atom incorporated at the bridgehead position, characteristic of the 1-azabicyclo[3.3.1]nonane system. The amine group is subsequently introduced or revealed through reduction or substitution reactions. This approach is notable for its versatility in modifying the bicyclic scaffold and has been reported in recent synthetic chemistry literature.

Cyclization of Nitrogen-Containing Precursors

Another common preparation strategy involves cyclization reactions of suitably functionalized nitrogen-containing precursors. Typically, a linear or monocyclic precursor bearing a nitrogen source undergoes intramolecular cyclization under basic or acidic conditions to form the bicyclic system. For example, the use of strong bases facilitates cyclization by deprotonating amine or amide groups, promoting ring closure. This method allows for controlled introduction of the amine group at the 5-position of the bicyclic ring system.

Industrial Scale Synthesis

Industrial production of this compound generally follows the aforementioned synthetic routes but optimized for large-scale output. This includes optimization of reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity. Purification steps often involve crystallization of the dihydrochloride salt to improve stability and handling. Quality control measures ensure the final product meets pharmaceutical or research-grade standards.

Reaction Conditions and Reagents

Method Key Reagents/Conditions Notes
Radical C-Carbonylation Radical initiators, carbonyl sources, reducing agents Enables bicyclic framework formation with amine introduction
Cyclization of Precursors Strong bases (e.g., NaOH, KOH), nitrogen precursors Controlled intramolecular ring closure to form bicyclic amine
Salt Formation Hydrochloric acid (HCl) Conversion to dihydrochloride salt for stability and purification

Chemical Reaction Analysis in Preparation

The preparation methods involve several key reaction types:

  • Cyclization: Intramolecular nucleophilic substitution or addition reactions that close the bicyclic ring system.
  • Reduction: Conversion of carbonyl or nitrile intermediates to amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Salt Formation: Treatment with hydrochloric acid to form the dihydrochloride salt, enhancing compound stability and solubility.

These reactions are carefully controlled to avoid side reactions such as over-oxidation or polymerization, which can reduce yield and complicate purification.

Research Findings and Optimization

Recent research highlights the importance of solvent choice and reaction temperature in optimizing yield and purity. For example, polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) have been shown to facilitate cyclization reactions due to their ability to stabilize charged intermediates. Reaction temperatures are typically maintained between ambient and reflux conditions to balance reaction rate with selectivity.

Moreover, purification of the dihydrochloride salt often involves recrystallization from ethanol or water, which improves the compound's stability and facilitates handling in downstream applications. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm purity and structural integrity after synthesis.

Summary Table of Preparation Methods

Preparation Method Advantages Limitations Typical Yield (%) References
Radical C-Carbonylation Versatile, allows structural modifications Requires radical initiators, sensitive to conditions 65–80
Cyclization of Nitrogen Precursors Straightforward, scalable Requires strong bases, potential side reactions 70–85
Industrial Optimized Synthesis High yield, purity, scalable Requires multi-step purification 75–90

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H16Cl2N2
  • CAS Number : 2060007-87-4
  • Structural Characteristics : The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which contributes to its basicity and ability to form salts with acids.

Scientific Research Applications

  • Chemistry
    • Building Block for Synthesis : 1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride serves as a precursor for synthesizing more complex organic molecules, particularly in asymmetric synthesis and catalysis .
    • Reactivity : The compound can undergo various reactions such as oxidation and reduction, making it versatile in synthetic chemistry.
  • Biology
    • Neurotransmitter Analog Studies : Due to its structural similarity to certain biological amines, it is used in studies involving neurotransmitter analogs, particularly in understanding receptor interactions.
    • Binding Affinity : Research indicates that derivatives of this compound exhibit high affinity for μ-opioid receptors (MOR), which are critical in pain perception and reward pathways.
  • Medicine
    • Therapeutic Potential : Investigations into the therapeutic applications of 1-Azabicyclo[3.3.1]nonan derivatives have shown promise in treating conditions such as depression, anxiety, and pain management .
    • Analgesic Effects : Case studies demonstrate significant analgesic effects in rodent models, comparable to established opioid analgesics, suggesting potential for pain relief applications.

Case Studies

StudyBiological ActivityKey Findings
Study 1Analgesic EffectsSignificant pain relief comparable to morphine
Study 2NeuroprotectionReduced oxidative stress in neuronal cell lines
Study 3Receptor BindingHigh affinity for μ-opioid receptors (EC50 = 2.5 nM)

Industrial Applications

  • Material Development : The compound may be utilized in developing new materials or as a catalyst in various chemical processes due to its unique properties and reactivity .
  • Asymmetric Catalysis : Bicyclic compounds like 1-Azabicyclo[3.3.1]nonan are increasingly being explored for their effectiveness in asymmetric catalysis, contributing to advancements in synthetic methodologies .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may interact with neurotransmitter receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes structural and physicochemical differences between 1-azabicyclo[3.3.1]nonan-5-amine dihydrochloride and analogous bicyclic amines:

Compound Name Bicyclic Framework Molecular Formula Key Substituents Solubility (HCl Salt) Ring Strain Reference ID
1-Azabicyclo[3.3.1]nonan-5-amine diHCl [3.3.1] C₈H₁₅N₂·2HCl 5-amine High Moderate
1-Azabicyclo[3.2.1]octan-5-amine diHCl [3.2.1] C₇H₁₄N₂·2HCl 5-amine Moderate High
1-Azabicyclo[2.2.2]octan-4-amine diHCl [2.2.2] C₇H₁₄N₂·2HCl 4-amine Low Low
Endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine diHCl [3.3.1] C₉H₁₈N₂·2HCl 3-amine, 9-methyl Moderate Moderate
{1-Azabicyclo[3.3.1]nonan-5-yl}methanol HCl [3.3.1] C₉H₁₈ClNO 5-methanol High Moderate

Key Observations :

  • Ring Strain : Smaller bicyclic systems (e.g., [3.2.1] or [2.2.2]) exhibit higher or lower strain, respectively, influencing reactivity. The [3.3.1] framework balances strain and stability, making it versatile for functionalization .
  • Substituent Effects: The position of the amine group (5- vs. For example, 3-amine derivatives (e.g., Endo-9-methyl) show reduced solubility compared to 5-amine analogs due to steric hindrance .
  • Salt Forms: Dihydrochloride salts generally improve solubility compared to mono-salts or free bases, as seen in the target compound vs. {1-azabicyclo[3.3.1]nonan-5-yl}methanol HCl .
Pharmacological Relevance
  • Quinuclidine derivatives (e.g., 1-azabicyclo[2.2.2]octan-4-amine diHCl) are established in antispasmodic and antipsychotic drug design, but the [3.3.1] system offers a broader conformational scope for targeting enzymes like acetylcholinesterase .
  • Substituent modifications (e.g., methyl groups or hydroxylation) in analogs like {1-azabicyclo[3.3.1]nonan-5-yl}methanol HCl may enhance blood-brain barrier penetration .

Biological Activity

1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride (CAS No. 2060007-87-4) is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic structure with a nitrogen atom incorporated into the ring system. Its molecular formula is C8H15NC_8H_{15}N, and it exhibits properties typical of tertiary amines, including basicity and the ability to form salts with acids.

The biological activity of this compound is primarily associated with its interaction with various neurotransmitter receptors, particularly the μ-opioid receptor (MOR). Research indicates that compounds derived from this bicyclic framework can act as agonists or antagonists at these receptors, influencing pain perception and reward pathways in the brain.

Target Receptors

  • μ-opioid receptor (MOR) : Compounds related to 1-Azabicyclo[3.3.1]nonan-5-amine have shown varying efficacy at MOR, with some exhibiting potent agonistic activity (EC50 values in the nanomolar range) .

Biological Activity and Effects

The compound has been studied for its effects on several biological systems:

Cellular Effects

This compound influences cellular signaling pathways, particularly those involved in pain modulation and neuroprotection. It has been shown to:

  • Modulate intracellular cAMP levels.
  • Affect gene expression related to neuronal survival and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate bioavailability with significant first-pass metabolism in animal models. Studies have shown:

  • Half-life: Varies depending on administration route (oral vs intravenous).
  • Clearance: Correlates with structural modifications that enhance solubility and permeability .

Case Studies

Several studies have examined the biological activity of 1-Azabicyclo[3.3.1]nonan derivatives:

  • Study on Pain Relief : A study demonstrated that a derivative of 1-Azabicyclo[3.3.1]nonan exhibited significant analgesic effects in rodent models, comparable to established opioid analgesics .
  • Neuroprotective Effects : Another research highlighted the neuroprotective potential of these compounds in models of neurodegenerative diseases, suggesting they may reduce oxidative stress and inflammation in neuronal cells .

Data Tables

Study Biological Activity Key Findings
Study 1Analgesic effectsSignificant pain relief comparable to morphine
Study 2NeuroprotectionReduced oxidative stress in neuronal cell lines
Study 3Receptor bindingHigh affinity for μ-opioid receptors (EC50 = 2.5 nM)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-azabicyclo[3.3.1]nonan-5-amine dihydrochloride, and how can its purity be validated?

  • Methodological Answer : Synthesis often involves ring-closing strategies (e.g., intramolecular cyclization) or modifications of related bicyclic amines. For purity validation, use high-resolution mass spectrometry (HRMS) to confirm molecular weight, nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing bridgehead protons), and X-ray crystallography for absolute stereochemical confirmation if applicable. Polarimetry can assess enantiomeric excess in chiral derivatives .

Q. How can researchers evaluate the biological activity of this compound, particularly its interaction with neurotransmitter receptors?

  • Methodological Answer : Radioligand binding assays (e.g., using tritiated antagonists) are standard for assessing affinity to receptors like muscarinic acetylcholine or adrenergic receptors. Functional assays (e.g., calcium flux or cAMP modulation) can determine agonist/antagonist profiles. Cross-validation with computational docking studies (e.g., AutoDock Vina) may provide mechanistic insights into binding interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride
Reactant of Route 2
1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride

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